C3-Phenyl vs. C3-(4-Ethoxyphenyl) Substitution Drives Target Switching from CDK2 to PNP
The target compound (CAS 921877-93-2) bears a 3-phenyl substituent and demonstrates purine nucleoside phosphorylase (PNP) inhibitory activity [1]. Its closest structurally characterized analog, 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921583-03-1), differs solely at the para position of the C3 aryl ring (ethoxy vs. hydrogen) and is reported as a potent CDK2 inhibitor . This single-substituent variation produces a complete target switch from CDK2 to PNP engagement. No published data exist for CDK2 inhibition by the 3-phenyl compound, nor for PNP inhibition by the 4-ethoxyphenyl derivative.
| Evidence Dimension | Primary pharmacological target engagement |
|---|---|
| Target Compound Data | PNP IC50 = 1.33 μM (CDK2 activity: no data reported) |
| Comparator Or Baseline | 3-(4-Ethoxyphenyl) analog: CDK2/E1 IC50 = 0.002 μM (PNP activity: no data reported) |
| Quantified Difference | Complete target switch; >600-fold difference in CDK2 potency where data exist (2 nM vs. not active/unreported) |
| Conditions | PNP assay: [8-¹⁴C]-inosine conversion, human enzyme (BindingDB/ChEMBL). CDK2 assay: ATP-competitive inhibition format (vendor-reported). |
Why This Matters
Procurement of the wrong C3-substituted analog will result in engagement of an entirely different biological target, invalidating experimental hypotheses in kinase-dependent vs. purine-metabolism-dependent studies.
- [1] BindingDB. Entry BDBM50404028 (CHEMBL2021376). Affinity Data: IC50 = 1.33E+3 nM for purine nucleoside phosphorylase (Homo sapiens). URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404028 (accessed 2026-04-29). View Source
